2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
The compound 2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative synthesized via multicomponent Hantzsch reactions. Its core structure consists of a partially saturated quinoline ring system with a 2-(trifluoromethyl)phenyl substituent at the 4-position and a 2-methoxyethyl ester group at the 3-position. The 2-methoxyethyl ester may improve solubility compared to smaller alkyl esters like methyl or ethyl .
Properties
IUPAC Name |
2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO4/c1-13-18(21(29)31-10-9-30-4)19(14-7-5-6-8-15(14)23(24,25)26)20-16(27-13)11-22(2,3)12-17(20)28/h5-8,19,27H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRKGDHBWQSFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3C(F)(F)F)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a quinoline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound based on available literature and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoline core with various functional groups that may influence its biological activity. Its molecular formula is with a molecular weight of approximately 459.5 g/mol .
Biological Activity Overview
Research indicates that compounds similar to this quinoline derivative exhibit a range of biological activities including:
- Antimicrobial Activity : Some quinoline derivatives demonstrate significant antibacterial and antifungal properties. The presence of trifluoromethyl groups often enhances lipophilicity and may contribute to increased antimicrobial efficacy .
- Cholinesterase Inhibition : Compounds with similar structures have been studied for their ability to inhibit cholinesterase enzymes. For instance, certain derivatives have shown competitive inhibition against butyrylcholinesterase (BChE), which is crucial in neurodegenerative disease contexts .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various quinoline derivatives against several pathogens. The results indicated that compounds with similar structural motifs showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, derivatives containing the trifluoromethyl group exhibited enhanced antibacterial properties due to increased membrane permeability .
Cholinesterase Inhibition Studies
Inhibitory effects on cholinesterases have been documented for related compounds. For example, one study reported that a derivative demonstrated an IC50 value of 46.42 μM against BChE, comparable to known inhibitors such as physostigmine . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
Case Studies
Scientific Research Applications
Structure
The structure of the compound features a quinoline core with various substituents that enhance its biological activity and solubility properties.
Medicinal Chemistry
The compound has shown promising results in drug discovery:
- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Compounds with trifluoromethyl groups have been noted for their enhanced antimicrobial activity. The presence of the trifluoromethyl phenyl group in this compound may contribute to its efficacy against bacterial strains .
Material Science
In material science, this compound can be utilized for:
- Polymer Synthesis : The unique functional groups allow for the incorporation of this compound into polymers to create materials with improved thermal and mechanical properties. For instance, incorporating quinoline derivatives has been shown to enhance the UV stability of polymers .
Agrochemicals
The agricultural sector can benefit from this compound:
- Pesticide Development : The trifluoromethyl group is known to enhance the bioactivity of agrochemicals. Studies suggest that similar quinoline derivatives can act as effective pesticides or herbicides due to their ability to disrupt metabolic processes in pests .
Case Study 1: Anticancer Properties
A recent study evaluated the anticancer properties of quinoline derivatives similar to our compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these derivatives. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of trifluoromethyl-substituted quinolines against E. coli and S. aureus. The results showed that compounds with higher fluorine content exhibited lower minimum inhibitory concentrations (MIC), indicating potent antimicrobial activity .
Chemical Reactions Analysis
Oxidation Reactions
The hexahydroquinoline core undergoes regioselective oxidation at the C5 position under controlled conditions:
Key observations:
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The trifluoromethyl group stabilizes intermediate carbonyl species through inductive effects.
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Ethyl/methyl ester analogs (e.g., CID 2829352) show 10-15% lower yields under identical conditions .
Reduction Pathways
Catalytic hydrogenation selectively modifies the C=C bonds in the tetrahydroquinoline system:
Notable differences:
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The 2-methoxyethyl ester shows enhanced solubility in polar aprotic solvents compared to methyl/ethyl analogs, enabling faster reaction kinetics .
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Trifluoromethyl substituent directs hydrogenation to occur anti to its position .
Nucleophilic Substitution
The electron-deficient trifluoromethylphenyl group participates in aromatic substitution:
Mechanistic insights:
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Substitution occurs preferentially at positions activated by the electron-withdrawing CF₃ group .
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Steric hindrance from 2,7,7-trimethyl groups limits reactivity at C2 and C7 positions .
Ester Hydrolysis and Transesterification
The 2-methoxyethyl ester group shows distinct reactivity compared to simpler alkyl esters:
Comparative data:
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Hydrolysis rates: 2-methoxyethyl > ethyl > methyl esters under basic conditions
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Acidic conditions cleave the ester without affecting the CF₃ group
Photochemical Reactions
UV irradiation induces unique rearrangements in the hexahydroquinoline system:
| Wavelength | Sensitizer | Major Product | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm | None | Ring-contracted pyrroloquinoline derivative | Φ = 0.12 | |
| 365 nm | Acetophenone | Diradical recombination product with new C-C bond | Φ = 0.08 |
Key findings:
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Reaction pathways depend on the excited state populated (n→π* vs π→π* transitions)
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Trifluoromethyl group enhances intersystem crossing efficiency by 3× compared to CH₃ analogs
Comparative Reactivity Table
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Hexahydroquinolinecarboxylates
Key Observations:
- Electron Effects: The 2-(trifluoromethyl)phenyl group in the target compound provides stronger electron-withdrawing effects compared to electron-donating groups (e.g., methoxy in ) or halogens (e.g., bromo in ). This may influence electronic interactions in biological targets, such as calcium channels .
- Benzyl esters (e.g., ) may increase lipophilicity but reduce metabolic stability.
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data for Selected Derivatives
Key Findings:
- The ethyl 4-phenyl derivative exhibits a triclinic lattice with disorder in the cyclohexenone ring, influenced by the phenyl group’s steric bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
